molecular formula C16H18ClNO3S2 B2629839 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide CAS No. 1448065-10-8

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2629839
M. Wt: 371.89
InChI Key: BZCNWOSSTWZEKX-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as NSC 750787 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of sulfonamide derivatives, highlighting their potential for further scientific applications:

  • Synthesis Techniques : Research by Nikonov et al. (2019) explored the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, utilizing X-ray single-crystal analysis and DFT calculations to study their structures and self-association in solutions. This suggests a foundational approach for synthesizing and analyzing sulfonamide-based compounds for various applications (Nikonov et al., 2019).

  • Antitumor and Anti-HIV Activities : Sulfonamide derivatives have been evaluated for their antitumor and anti-HIV activities. For instance, Pomarnacka and Kornicka (2001) investigated 2-mercaptobenzenesulfonamide derivatives, showing sensitivity against leukemia cell lines and moderate anti-HIV activity. This highlights the potential therapeutic applications of sulfonamide compounds in cancer and HIV treatment research (Pomarnacka & Kornicka, 2001).

  • Anticancer Properties : Further studies have synthesized and analyzed the anticancer properties of sulfonamide compounds. Zhang et al. (2010) unexpectedly synthesized a novel sulfonamide compound and characterized its structure and anticancer properties, indicating the role of these compounds in developing new cancer therapies (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-11-3-6-13(17)9-16(11)23(20,21)18-10-15(19)12-4-7-14(22-2)8-5-12/h3-9,15,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCNWOSSTWZEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide

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